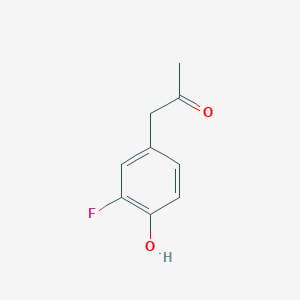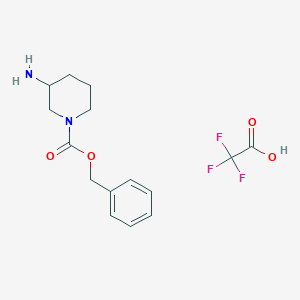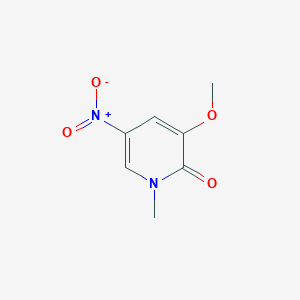
1,2-Di(9h-fluoren-2-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(9h-fluoren-2-yl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of two fluorenyl groups attached to a hydrazine moiety The fluorenyl groups are derived from fluorene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Di(9h-fluoren-2-yl)hydrazine can be synthesized through the reaction of fluorenone with hydrazine hydrate. The reaction typically involves the following steps:
- Dissolving fluorenone in an appropriate solvent such as ethanol or methanol.
- Adding hydrazine hydrate to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and isolating the product by filtration or crystallization.
The reaction can be represented as:
2C13H10O+N2H4⋅H2O→C26H18N2+2H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di(9h-fluoren-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of fluorenyl amines.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl amines.
Substitution: Various substituted fluorenyl hydrazines.
Wissenschaftliche Forschungsanwendungen
1,2-Di(9h-fluoren-2-yl)hydrazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Di(9h-fluoren-2-yl)hydrazine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. This inhibition can lead to a decrease in the production of melanin and other related compounds. Additionally, the compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di(9h-fluoren-9-yl)hydrazine: Similar structure but with different substitution patterns.
2-(9H-Fluoren-9-ylidene)hydrazine: Contains a fluorenylidene group instead of two fluorenyl groups.
Fluorenyl-hydrazonothiazole derivatives: Compounds with a thiazole ring attached to the fluorenyl hydrazine moiety.
Uniqueness
1,2-Di(9h-fluoren-2-yl)hydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two fluorenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
24247-79-8 |
|---|---|
Molekularformel |
C26H20N2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1,2-bis(9H-fluoren-2-yl)hydrazine |
InChI |
InChI=1S/C26H20N2/c1-3-7-23-17(5-1)13-19-15-21(9-11-25(19)23)27-28-22-10-12-26-20(16-22)14-18-6-2-4-8-24(18)26/h1-12,15-16,27-28H,13-14H2 |
InChI-Schlüssel |
CAGLTNAOEQSKLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NNC4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)

![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)


![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)





